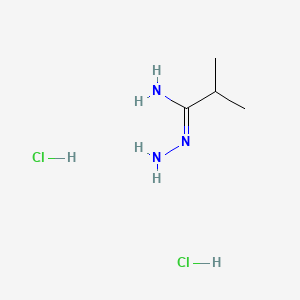![molecular formula C14H20Cl2F2N2 B13462381 3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13462381.png)
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[331]nonane dihydrochloride is a synthetic organic compound with a unique bicyclic structure It is characterized by the presence of benzyl and difluoro groups attached to a diazabicyclo[331]nonane framework
准备方法
The synthesis of 3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the bicyclic core: The initial step involves the construction of the diazabicyclo[3.3.1]nonane core through cyclization reactions.
Introduction of the benzyl group: The benzyl group is introduced via nucleophilic substitution reactions.
Fluorination: The difluoro groups are incorporated using fluorinating agents under controlled conditions.
Formation of the dihydrochloride salt: The final step involves the conversion of the compound into its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反应分析
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or difluoro groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a modulator of certain receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride can be compared with other similar compounds, such as:
3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride: This compound has an oxygen atom in place of the difluoro groups.
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-ol dihydrochloride: This compound has a hydroxyl group instead of the difluoro groups.
3-Benzyl-7-tert-butyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate: This compound has tert-butyl and carboxylate groups instead of the difluoro groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C14H20Cl2F2N2 |
|---|---|
分子量 |
325.2 g/mol |
IUPAC 名称 |
3-benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane;dihydrochloride |
InChI |
InChI=1S/C14H18F2N2.2ClH/c15-14(16)12-6-17-7-13(14)10-18(9-12)8-11-4-2-1-3-5-11;;/h1-5,12-13,17H,6-10H2;2*1H |
InChI 键 |
LKWGKKKXJBTDDT-UHFFFAOYSA-N |
规范 SMILES |
C1C2CN(CC(C2(F)F)CN1)CC3=CC=CC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



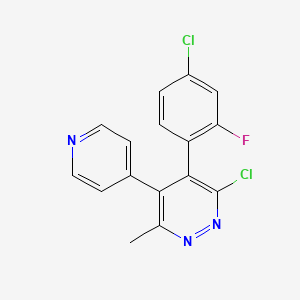
![ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13462309.png)

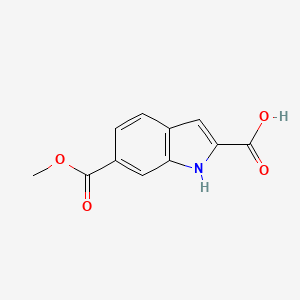
![tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B13462320.png)
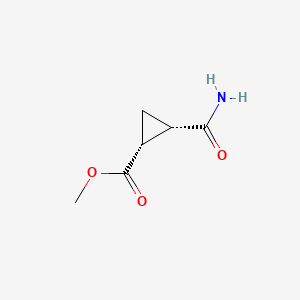
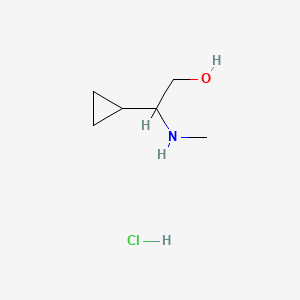
![4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13462329.png)
![3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B13462333.png)
amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)
